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Compound of Interest

Compound Name: Methyl 4-bromocrotonate

Cat. No.: B144556 Get Quote

Introduction

Methyl 4-bromocrotonate (CAS No: 1117-71-1) is a vital synthetic intermediate in organic and

pharmaceutical chemistry. Its chemical structure, featuring a bromine atom, a carbon-carbon

double bond, and an ester group (BrCH₂CH=CHCO₂CH₃), makes it a versatile building block

for creating complex organic molecules. As an α,β-unsaturated ester, its conjugated system

influences its reactivity, allowing it to participate in a variety of chemical reactions crucial for

drug synthesis. This compound is particularly significant in the development of targeted cancer

therapies.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 4-bromocrotonate is presented

below. This data is essential for designing experimental setups and ensuring safe handling.
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Property Value References

Molecular Formula C₅H₇BrO₂

Molecular Weight 179.01 g/mol

Appearance
Clear to pale yellow or orange

liquid

Boiling Point 83-85 °C at 13 mm Hg

Density 1.522 g/mL at 25 °C

Refractive Index n20/D 1.501

Solubility

Soluble in organic solvents like

dichloromethane, chloroform,

and ethanol; Slightly soluble in

water.

Storage Conditions

2-8 °C, under inert gas,

protected from light and

moisture.

Core Applications in Drug Development
Methyl 4-bromocrotonate serves as a key precursor in the synthesis of various Active

Pharmaceutical Ingredients (APIs), most notably in oncology. Its reactivity allows for the

introduction of a butenoate moiety, which can act as a Michael acceptor, crucial for forming

covalent bonds with biological targets.

Synthesis of Irreversible Kinase Inhibitors
Methyl 4-bromocrotonate is extensively used to synthesize irreversible inhibitors of Epidermal

Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2)

tyrosine kinases. These kinases are often overexpressed in various cancers, and their

inhibition can halt tumor growth. The crotonate moiety acts as a "warhead" that forms a

covalent bond with a cysteine residue in the active site of the kinase, leading to permanent

inactivation.
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Example: Synthesis of Dacomitinib Dacomitinib, an irreversible inhibitor of EGFR, is an

antitumor drug synthesized using Methyl 4-bromocrotonate as a key intermediate.

Versatile Synthetic Intermediate
The compound's structure allows it to undergo several key reactions used in pharmaceutical

synthesis:

Nucleophilic Substitution: The reactive bromine atom is an excellent leaving group, readily

participating in Sₙ2 reactions with various nucleophiles.

Addition Reactions: The electron-deficient double bond is susceptible to Michael addition by

nucleophiles.

Reformatsky Reaction: It can react with carbonyl compounds to generate δ-hydroxy-α,β-

unsaturated esters.

Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(piperidin-1-
yl)crotonate
This protocol details a nucleophilic substitution reaction, a common application of Methyl 4-
bromocrotonate, in the synthesis of a Dacomitinib precursor.

Materials & Equipment:

Methyl 4-bromocrotonate

Piperidine

Potassium carbonate (K₂CO₃)

Dichloromethane (CH₂)

Round-bottom flask

Magnetic stirrer and stir bar
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Ice bath

Rotary evaporator

TLC plates

Procedure:

Dissolve 18 g (0.1006 mol) of Methyl 4-bromocrotonate in 180 mL of dichloromethane in a

round-bottom flask.

Add 27.9 g (0.2019 mol) of potassium carbonate to the solution.

Cool the mixture to 0 °C using an ice bath.

Slowly add 10 mL (0.1012 mol) of piperidine dropwise to the stirring solution.

Maintain the reaction at 0 °C and stir for 1 hour.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Once the reaction is complete, concentrate the mixture to dryness using a rotary evaporator.

The resulting product is (E)-4-(piperidin-1-yl)-2-butenoic acid methyl ester.

Quantitative Data Summary

Reactant Moles
Starting
Mass/Vol
ume

Product Yield (%) Yield (g)
Referenc
e

Methyl 4-

bromocroto

nate

0.1006 mol 18 g

(E)-4-

(piperidin-

1-yl)-2-

butenoic

acid methyl

ester

93% 17.1 g
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Protocol 2: General Synthesis of Methyl 4-
bromocrotonate
This protocol describes a common method for synthesizing the title compound from methyl

crotonate.

Materials & Equipment:

Methyl crotonate

N-Bromosuccinimide (NBS)

Dibenzoyl Peroxide (BPO) or AIBN (initiator)

Carbon tetrachloride (CCl₄)

Round-bottom flask with reflux condenser

Heating mantle

Filtration apparatus

Rotary evaporator

Procedure:

In a round-bottom flask, dissolve methyl crotonate in carbon tetrachloride.

Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of Dibenzoyl

Peroxide.

Heat the mixture to reflux and monitor the reaction by TLC.

After completion, cool the reaction mixture to room temperature. The succinimide byproduct

will precipitate.

Filter off the succinimide and wash it with a small amount of cold CCl₄.
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Combine the filtrates and remove the solvent under reduced pressure using a rotary

evaporator.

The crude product can be purified by vacuum distillation to yield pure Methyl 4-
bromocrotonate.

Visualizations
Logical Relationship: Synthetic Utility of Methyl 4-
bromocrotonate
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Caption: Synthetic pathways originating from Methyl 4-bromocrotonate.
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Experimental Workflow: Synthesis & Purification

1. Reaction Setup
- Add reactants & solvent to flask

- Cool to 0°C

2. Reaction
- Add nucleophile

- Stir for specified time
- Monitor by TLC

3. Work-up
- Quench reaction

- Solvent evaporation

4. Purification
- Column Chromatography or

- Recrystallization or
- Distillation

5. Characterization
- NMR, MS, IR

Click to download full resolution via product page

Caption: A typical experimental workflow for synthesis and purification.

Signaling Pathway: Irreversible EGFR Inhibition
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 contains

Kinase Activity Blocked
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Caption: Mechanism of irreversible inhibition of EGFR by covalent modification.

Safety and Handling
Methyl 4-bromocrotonate is a hazardous substance and must be handled with appropriate

safety precautions.

Hazards: Corrosive, causes severe skin burns and eye damage. Harmful if swallowed.

Personal Protective Equipment (PPE): Wear protective gloves, clothing, goggles, and a face

mask. Handle in a well-ventilated fume hood.

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Recommended storage temperature is 2-8 °C. Keep away from light and heat to prevent

decomposition.

Emergency Measures:

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of

water.

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek immediate medical attention.

Inhalation: Move the person to fresh air and keep comfortable for breathing.

Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Call a poison center or

doctor if you feel unwell.

To cite this document: BenchChem. [Application Notes: Methyl 4-bromocrotonate in
Pharmaceutical Chemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b144556#application-of-methyl-4-bromocrotonate-in-
pharmaceutical-chemistry]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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